REACTION_SMILES
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[C:34].[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH2:12][CH:13]([CH3:14])[NH:15][S:16](=[O:17])(=[O:18])[c:19]1[c:20]2[cH:21][cH:22][n:23][cH:24][c:25]2[cH:26][cH:27][cH:28]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:31][CH2:32][OH:33].[H:29][H:30].[Pd:35]>>[NH2:11][CH2:12][CH:13]([CH3:14])[NH:15][S:16](=[O:17])(=[O:18])[c:19]1[c:20]2[cH:21][cH:22][n:23][cH:24][c:25]2[cH:26][cH:27][cH:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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CC(CNC(=O)OCc1ccccc1)NS(=O)(=O)c1cccc2cnccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CNC(=O)OCc1ccccc1)NS(=O)(=O)c1cccc2cnccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CC(CN)NS(=O)(=O)c1cccc2cnccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |